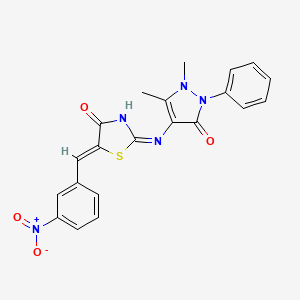

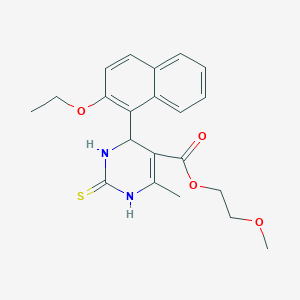

![molecular formula C14H15NO5 B2751247 5-[(3-甲氧基苯基氨基)甲亚甲基]-2,2-二甲基-1,3-二氧代环戊烷-4,6-二酮 CAS No. 213699-52-6](/img/structure/B2751247.png)

5-[(3-甲氧基苯基氨基)甲亚甲基]-2,2-二甲基-1,3-二氧代环戊烷-4,6-二酮

描述

5-[(3-Methoxyphenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as MitoQ, is a mitochondria-targeted antioxidant that has been shown to have significant potential in the field of scientific research. MitoQ is a synthetic compound that has been developed to selectively target the mitochondria, which are the powerhouses of the cells. The following paper will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MitoQ.

科学研究应用

药物前体和配体合成

"5-[(3-甲氧基苯氨基)亚甲基]-2,2-二甲基-1,3-二氧杂环-4,6-二酮"衍生物已被探索其作为药物前体和透视配体的潜力。从2,2-二甲基-5-((苯氨基)亚甲基)-1,3-二氧杂环-4,6-二酮合成的新的2-氧代-1,2-二氢吡啶-3-羧酸衍生物展示了它们在创建具有潜在药理应用的复杂分子中的效用(Dotsenko et al., 2019)。

化学反应中的机理研究

该化合物及其衍生物一直是机理研究的主题,特别是在亚甲基烯酮的生成和反应中。例如,已经研究了涉及类似二氧杂环二酮的氧化和随后的热解反应,以了解亚甲基烯酮的形成及其反应性(Brown et al., 1976)。

材料科学和晶体学

研究还深入探讨了"5-[(3-甲氧基苯氨基)亚甲基]-2,2-二甲基-1,3-二氧杂环-4,6-二酮"衍生物的晶体结构和潜在的材料科学应用。例如,已经对新的梅尔德伦酸化合物(包括具有甲氧基亚苄基取代的化合物)进行了研究,以确定它们的晶体结构并研究它们的物理性质(Zeng, 2014)。

喹啉酮的合成

该化合物已被用于喹啉酮的合成中,展示了其在有机合成中的多功能性。5-[(芳基氨基)(氰基)亚甲基]-2,2-二甲基-1,3-二氧杂环-4,6-二酮的制备及其在生成2-氰基-4-喹啉酮中的应用突出了其在构建复杂杂环系统中的作用(Jeon & Kim, 2000)。

高级有机合成技术

进一步的研究证明了该化合物在高级有机合成技术中的应用,包括其在各种二氧杂环-二酮衍生物的简便合成及其随后转化为有价值的化学实体中的作用。这些研究有助于我们了解化学反应性和新合成方法的开发(Rubinov et al., 2004)。

安全和危害

属性

IUPAC Name |

5-[(3-methoxyanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO5/c1-14(2)19-12(16)11(13(17)20-14)8-15-9-5-4-6-10(7-9)18-3/h4-8,15H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJUROJBWDHBLOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(=CNC2=CC(=CC=C2)OC)C(=O)O1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(3-Methoxyphenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

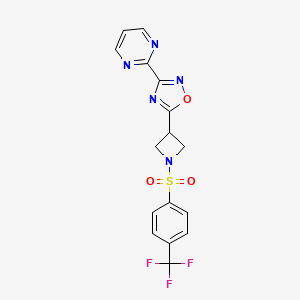

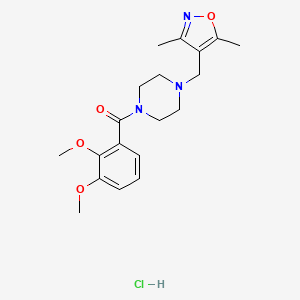

![7-Chloro-2-[[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2751164.png)

![3-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride](/img/no-structure.png)

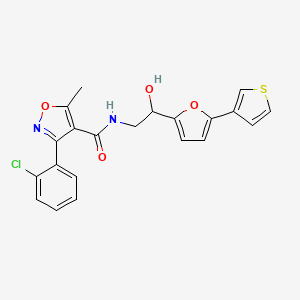

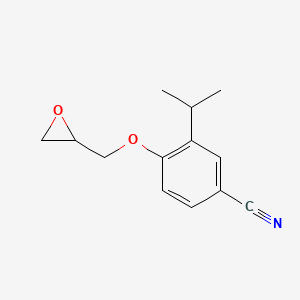

![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2751174.png)

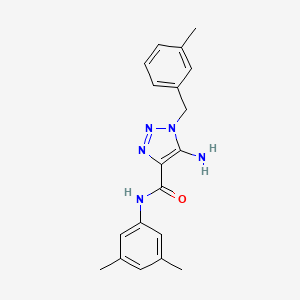

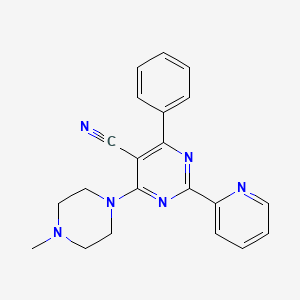

![N-[(6-Morpholin-4-ylpyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2751181.png)

![2-(2,3-dimethylphenyl)-4-(2-(4-methoxyphenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2751184.png)

![Ethyl 2-[[(Z)-2-cyano-3-(2-nitrophenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2751185.png)